molecular formula C9H12S B7906329 2-(3-Methylphenyl)ethanethiol

2-(3-Methylphenyl)ethanethiol

Cat. No.: B7906329
M. Wt: 152.26 g/mol
InChI Key: MFXFGJIBHXAMOA-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)ethanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a 3-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Methylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium hydrosulfide in an aqueous medium. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the thiol group.

Industrial Production Methods: On an industrial scale, thiols are often produced by the reaction of alkyl halides with hydrogen sulfide in the presence of a catalyst. For this compound, the process would involve the use of 3-methylbenzyl chloride and hydrogen sulfide gas over an acidic solid catalyst, such as alumina .

Types of Reactions:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using iodine or bromine to form the corresponding disulfide.

    Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.

    Substitution: Thiols can undergo nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioethers.

Scientific Research Applications

2-(3-Methylphenyl)ethanethiol has various applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-(3-Methylphenyl)ethanethiol involves its thiol group, which can participate in redox reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in maintaining the structure and function of proteins. This compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .

Comparison with Similar Compounds

    Ethanethiol: A simpler thiol with a similar structure but without the aromatic ring.

    1-Butanethiol: Another thiol with a longer alkyl chain.

    Thiophenol: Contains a thiol group directly attached to a benzene ring.

Comparison: 2-(3-Methylphenyl)ethanethiol is unique due to the presence of both an aromatic ring and a thiol group, which imparts distinct chemical properties. Compared to ethanethiol and 1-butanethiol, it has a higher molecular weight and a more complex structure, leading to different reactivity and applications. Thiophenol, while similar in having an aromatic ring, lacks the ethyl chain, which affects its physical and chemical properties .

Properties

IUPAC Name

2-(3-methylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXFGJIBHXAMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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